1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol
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Overview
Description
1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol is a glycoglycerolipid isolated from marine algae, known for its potential inhibitory activity against human Myt1-kinase, although its efficacy as an inhibitor has been contested in subsequent studies (Göllner et al., 2009) (Rohe et al., 2015).
Synthesis Analysis
The first total synthesis of this compound was achieved through a multi-step strategy, starting from alpha-methylglucopyranoside, employing various protective group procedures and derivatization of partial molecule domains to develop lead structures for inhibitors of human Myt1-kinase (Göllner et al., 2009).
Molecular Structure Analysis
Studies have focused on the molecular structure through comparative analyses, highlighting the importance of the glycerol backbone and fatty acid chain orientations in determining the compound's physical and biological properties (Asgharian et al., 1989).
Chemical Reactions and Properties
Research into the chemical behavior and reactivity of this compound under different conditions is still emerging, with a focus on its potential as a kinase inhibitor and its interaction with other molecules in biochemical pathways.
Physical Properties Analysis
The polar headgroup's contribution to monolayer behavior of dipalmitoylglucosylglycerol has been examined, indicating strong headgroup/water interactions which result in a stabilization of the liquid-expanded states, and a greater tendency to form nonbilayer structures (Asgharian et al., 1989).
Chemical Properties Analysis
The synthesis and polymorphism studies of 1,2-dipalmitoyl-3-acyl-sn-glycerols have revealed various layered packing modes and polymorphic behavior, offering insights into the compound's chemical properties and interactions at the molecular level (Kodali et al., 1984).
Scientific Research Applications
Inhibitory Activity Against Human Myt1-kinase
A study by Göllner et al. (2009) describes the first total synthesis of 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-D-glucosyl)-sn-glycerol, a glycoglycerolipid isolated from marine algae. This compound showed high inhibitory activity against human Myt1-kinase, an enzyme involved in cell cycle regulation, which could have potential as an anti-cancer target (Göllner et al., 2009).
Contradictory Findings on Myt1-kinase Inhibition
However, a later study by Rohe et al. (2015) contested these findings. This research indicated that 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol is not an inhibitor of human Myt1 kinase, challenging previous assumptions about its inhibitory potential and the mechanism of action (Rohe et al., 2015).
Potential as Cancer Cell Growth Inhibitory Agents
Another study identified 1,2-dipalmitoyl-3-glucosyl glycerol as one of the compounds from the roots of Peucedanum ledebourielloides that showed significant activity against various cancer cell lines. This suggests potential applications in cancer therapy (Zheng et al., 2010).
Surface Properties and Molecular Behavior
Research on the surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols, including 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol, has been conducted to understand their behavior in different molecular environments. These studies are crucial for applications in areas such as lipid bilayers and membrane studies (Fahey & Small, 1986).
Synthesis and Structural Analysis
The synthesis and polymorphism of 1,2-dipalmitoyl-3-acyl-sn-glycerols have been explored to understand their structural properties and potential applications in biochemistry and pharmaceuticals (Kodali et al., 1984).
properties
IUPAC Name |
[(2R)-3-[(2S,5S)-6-[(hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H109NO10/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(59)58-46-50-54(62)55(63)56(64)57(68-50)66-48-49(67-53(61)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-65-52(60)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50,54-57,62-64H,4-48H2,1-3H3,(H,58,59)/t49-,50?,54+,55?,56?,57-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQGDOIXTUYSNI-LMRVJDJMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1C(C(C(C(O1)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1[C@H](C(C([C@H](O1)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H109NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol |
Citations
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